Prothipendyl hydrochloride monohydrate
Overview
Description
Prothipendyl hydrochloride monohydrate, also known as azapromazine or phrenotropin, is a compound belonging to the azaphenothiazine group. It is primarily used as an anxiolytic, antiemetic, and antihistamine. This compound is marketed in Europe under brand names such as Dominal, Timovan, and Tolnate, and is used to treat anxiety and agitation in psychotic syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prothipendyl hydrochloride monohydrate involves the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of a sodium hydride suspension . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Anhydrous conditions
Catalyst: Sodium hydride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Mixing: Combining the reactants in large reactors.
Reaction: Maintaining controlled temperature and pressure conditions.
Purification: Using crystallization and filtration techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Prothipendyl hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: Conversion to its sulfoxide form using oxidizing agents like potassium caroate.
Reduction: Reduction reactions are less common but can involve hydrogenation under specific conditions.
Substitution: Nucleophilic substitution reactions involving the nitrogen atom in the tricyclic ring system.
Common Reagents and Conditions:
Oxidation: Potassium caroate, sulfuric acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sodium hydride
Major Products:
Oxidation: Prothipendyl sulfoxide
Reduction: Reduced forms of prothipendyl
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Prothipendyl hydrochloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying azaphenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Utilized in clinical trials for treating conditions like dementia, depression, schizophrenia, anxiety disorders, and psychosomatic disorders
Industry: Employed in the formulation of pharmaceutical products for its anxiolytic and antiemetic properties.
Mechanism of Action
Prothipendyl hydrochloride monohydrate exerts its effects primarily through its action on neurotransmitter receptors. It is a weaker dopamine receptor antagonist compared to other phenothiazines, which explains its lack of antipsychotic effects . The compound also interacts with histamine receptors, contributing to its antihistamine properties. The molecular targets and pathways involved include:
Dopamine Receptors: Partial antagonism
Histamine Receptors: Antagonism leading to antiemetic effects
Comparison with Similar Compounds
Prothipendyl hydrochloride monohydrate is unique due to its specific substitution of a carbon atom with a nitrogen atom in the tricyclic ring system, distinguishing it from similar compounds like promazine . Other similar compounds include:
Promazine: Differing by one carbon atom in the ring system
Chlorpromazine: Another phenothiazine derivative with stronger antipsychotic effects
Trifluoperazine: A phenothiazine with potent antipsychotic properties
Properties
IUPAC Name |
N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.ClH.H2O/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;;/h3-5,7-10H,6,11-12H2,1-2H3;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATJECIBCQMRMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220426 | |
Record name | Prothipendyl hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70145-94-7 | |
Record name | Prothipendyl hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prothipendyl hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROTHIPENDYL HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ILH80SA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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